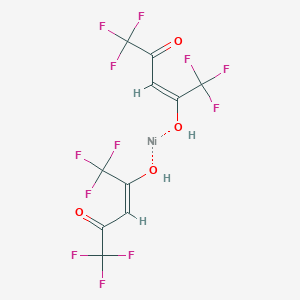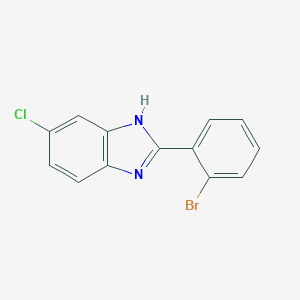
ローダミン6G過塩素酸塩
概要
説明
Rhodamine 6G perchlorate: is a synthetic organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new materials and compounds.
Biology: In biological research, Rhodamine 6G perchlorate is used as a fluorescent dye. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its interactions with biological molecules and its ability to modulate specific biochemical pathways.
Industry: In industrial applications, this compound is used in the manufacturing of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
Target of Action
Rhodamine 6G perchlorate primarily targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus and the Acriflavine resistance protein B in Escherichia coli . These proteins play crucial roles in bacterial resistance to multiple drugs, making Rhodamine 6G perchlorate a potential tool in combating drug-resistant bacterial strains .
Mode of Action
It is known that the compound can form a chemical bond with some graphene substrates characterized by under-coordinated atoms . This suggests that Rhodamine 6G perchlorate may interact with its targets through a similar mechanism, possibly forming bonds with specific amino acid residues in the target proteins.
Biochemical Pathways
Rhodamine 6G perchlorate affects the biochemical pathways related to bacterial drug resistance. The compound’s interaction with the HTH-type transcriptional regulator QacR and the Acriflavine resistance protein B can potentially disrupt the normal functioning of these proteins, thereby inhibiting the bacteria’s ability to resist multiple drugs
Pharmacokinetics
The compound is known to be highly fluorescent, which suggests that it could be easily detected and tracked in biological systems . This property could potentially aid in studying the compound’s pharmacokinetics in future research.
Result of Action
The molecular and cellular effects of Rhodamine 6G perchlorate’s action are largely dependent on its interaction with its targets. By potentially disrupting the function of proteins involved in bacterial drug resistance, the compound could help in combating drug-resistant bacterial strains . Additionally, the compound’s high fluorescence allows it to be used in biological sensing and imaging applications .
Action Environment
The action of Rhodamine 6G perchlorate can be influenced by various environmental factors. For instance, the compound’s spectral and photophysical properties, including its fluorescence quantum yields, can vary with solvent viscosity . This suggests that the compound’s action, efficacy, and stability could be affected by the nature of the environment in which it is used.
生化学分析
Biochemical Properties
Rhodamine 6G perchlorate has been shown to be a potent inhibitor of oxidative phosphorylation, with a Ki of about 3 w, corresponding to 1.2 nmoles of dye per mg of mitochondrial protein . It interacts with enzymes, proteins, and other biomolecules in the mitochondria, affecting their function .
Cellular Effects
The cellular uptake of Rhodamine 6G perchlorate has been investigated in various studies . It has been shown to have effects on various types of cells and cellular processes. For instance, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rhodamine 6G perchlorate exerts its effects at the molecular level through various mechanisms. It has been shown to block adenine nucleotide binding to intact mitochondria, both for ATP and ADP . This suggests a lipid binding to be involved in the action of Rhodamine 6G perchlorate .
Temporal Effects in Laboratory Settings
The effects of Rhodamine 6G perchlorate over time in laboratory settings have been studied. It has been shown that concentrations of Rhodamine 6G perchlorate above 20 PM slowly uncouple respiration and inhibit respiration-dependent Ca2+ uptake .
Metabolic Pathways
Rhodamine 6G perchlorate is involved in the metabolic pathway of oxidative phosphorylation, where it acts as a potent inhibitor . It interacts with enzymes involved in this pathway, affecting their function .
Transport and Distribution
Rhodamine 6G perchlorate is transported and distributed within cells and tissues. It is bound very tightly to mitochondria, with 1.3 and 0.8 nmoles per mg of protein for the inner and outer membranes, respectively .
Subcellular Localization
Rhodamine 6G perchlorate is localized in the mitochondria of cells . Its effects on mitochondrial function suggest that it may be directed to this specific compartment within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine 6G perchlorate typically involves a multi-step process. The starting materials are carefully selected to ensure the desired chemical structure is achieved. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and advanced purification techniques. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. The use of automated systems and high-throughput screening methods enhances the efficiency of production.
化学反応の分析
Types of Reactions: Rhodamine 6G perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
類似化合物との比較
- Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatephosphate
- Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, tungstate
Uniqueness: Compared to similar compounds, Rhodamine 6G perchlorate exhibits unique properties such as higher stability and specific reactivity patterns. These characteristics make it particularly valuable in applications where precision and reliability are crucial.
特性
IUPAC Name |
[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3.ClHO4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFVOZRAUFNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
989-38-8 (Parent) | |
| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4065365 | |
| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-28-9 | |
| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


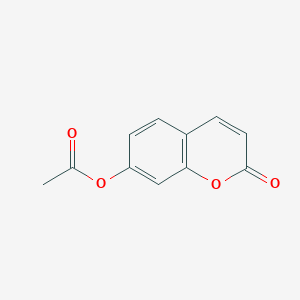
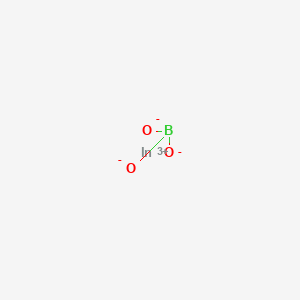
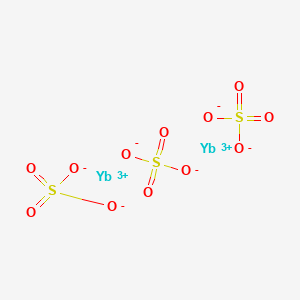
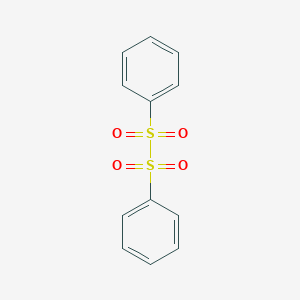
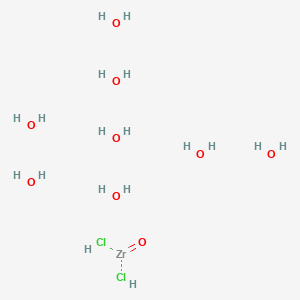
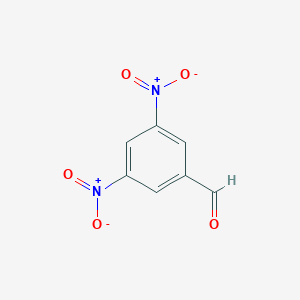
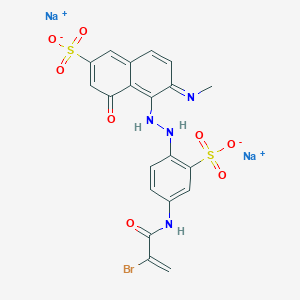
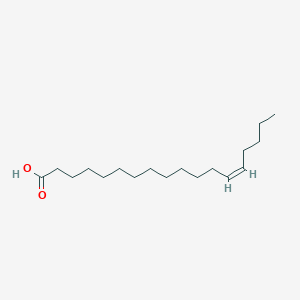
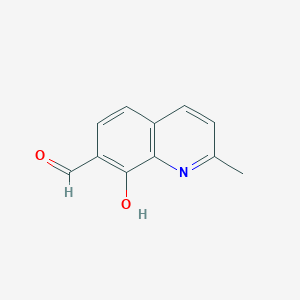
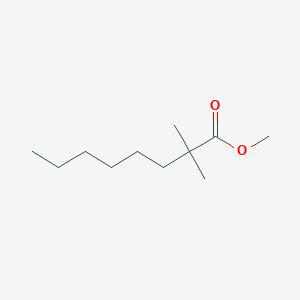
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
